molecular formula C18H20ClN3O2 B269046 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Cat. No. B269046
M. Wt: 345.8 g/mol
InChI Key: PLLAMBQXFBSSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide, commonly referred to as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been shown to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as inflammation and cardiovascular disease. In Additionally, we will suggest future directions for research on this promising compound.

Mechanism of Action

C646 selectively inhibits the 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide activity of PCAF, which is involved in the acetylation of histone proteins and other non-histone proteins. By inhibiting PCAF, C646 can alter gene expression and cellular signaling pathways, leading to the inhibition of cell growth and proliferation. C646 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
C646 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, C646 has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of adhesion molecules involved in the development of atherosclerosis. C646 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

C646 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. C646 is also highly selective for PCAF, which reduces the risk of off-target effects. However, C646 has some limitations, including its relatively low potency compared to other 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on C646. One area of interest is the development of more potent and selective 3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide inhibitors based on the structure of C646. Another area of interest is the investigation of the anti-inflammatory and cardiovascular effects of C646 in animal models and clinical trials. Additionally, the combination of C646 with other cancer therapies, such as immunotherapy, could be explored to enhance its anti-cancer properties. Finally, the use of C646 as a tool for studying the role of PCAF in cellular signaling pathways and gene expression could provide insights into the mechanisms underlying cancer and other diseases.

Synthesis Methods

C646 can be synthesized through a multi-step process involving the condensation of 4-chloroaniline with ethyl acetoacetate, followed by the conversion of the resulting intermediate to the final product through a series of reactions involving acylation, reduction, and amidation. The synthesis of C646 has been optimized through several modifications, including the use of microwave-assisted reactions and the development of new synthetic routes that improve the yield and purity of the final product.

Scientific Research Applications

C646 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, pancreatic cancer, and leukemia. C646 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, C646 has also been investigated for its anti-inflammatory and cardiovascular effects.

properties

Product Name

3-{[(4-chloroanilino)carbonyl]amino}-N,N-diethylbenzamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoylamino]-N,N-diethylbenzamide

InChI

InChI=1S/C18H20ClN3O2/c1-3-22(4-2)17(23)13-6-5-7-16(12-13)21-18(24)20-15-10-8-14(19)9-11-15/h5-12H,3-4H2,1-2H3,(H2,20,21,24)

InChI Key

PLLAMBQXFBSSSI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.